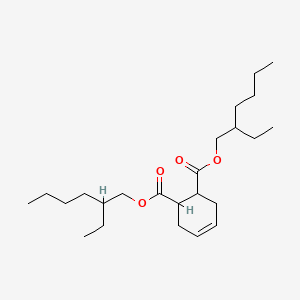

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVBLKNHJWTATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334342 | |

| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2915-49-3 | |

| Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

CAS Number: 2915-49-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a significant organic compound with applications in various scientific fields. This document collates available data on its chemical properties, synthesis, and analytical characterization, offering a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a diester with the molecular formula C24H42O4 and a molecular weight of approximately 394.60 g/mol . It is also known by its synonyms, including 4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester and Dioctyl 4-Cyclohexene-1,2-dicarboxylate. This compound is typically a colorless to nearly colorless clear liquid.

| Property | Value |

| CAS Number | 2915-49-3 |

| Molecular Formula | C24H42O4 |

| Molecular Weight | 394.60 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | >97.0% (GC) |

Synthesis

Conceptual Experimental Protocol: Esterification

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, cis-4-cyclohexene-1,2-dicarboxylic anhydride, a molar excess of 2-ethylhexanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are combined in a suitable solvent like toluene.

-

Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: After the theoretical amount of water is collected, the reaction mixture is cooled. The organic layer is washed sequentially with a sodium bicarbonate solution to neutralize the acid catalyst and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

In-depth Technical Guide: Physicochemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

This guide provides core physicochemical data for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a chemical compound used in various industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Weight

This compound is an organic compound with the chemical formula C24H42O4.[1][2][3][4][5] Its molecular weight has been determined and is presented in the table below.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C24H42O4 | [1][2][3][4][5] |

| Molecular Weight | 394.5879 g/mol | [1][2] |

| 394.6 g/mol | [3][5] | |

| 394.60 g/mol |

Visualization of Core Data

The following diagram illustrates the fundamental molecular information for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | C24H42O4 | CID 520413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl) ester | C24H42O4 | CID 94201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester, is a diester with the molecular formula C24H42O4.[1][2][3] It is structurally characterized by a cyclohexene ring with two carboxylate groups at positions 1 and 2, which are esterified with 2-ethylhexanol.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester; Dioctyl 4-cyclohexene-1,2-dicarboxylate; cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester | [1][2] |

| CAS Number | 2915-49-3 | [1][2][3] |

| Molecular Formula | C24H42O4 | [1][2][3] |

| Molecular Weight | 394.59 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >97.0% (GC) |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Observations |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound.[1][3] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic ester carbonyl (C=O) stretching vibrations.[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR data is available and can be used for detailed structural elucidation.[4] |

Synthesis and Experimental Protocols

General Experimental Protocol for Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 equivalent) and 2-ethylhexanol (2.2 equivalents). A suitable solvent such as toluene can be used to facilitate the azeotropic removal of water.

-

Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.01-0.05 equivalents).

-

Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting anhydride is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess 2-ethylhexanol.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Potential Biological Activity and Signaling Pathways

This compound belongs to the class of dicarboxylate plasticizers. While specific studies on the biological activity of this exact compound are limited, extensive research on structurally related plasticizers, such as phthalates and other cyclohexanedicarboxylates, has raised concerns about their potential as endocrine-disrupting chemicals (EDCs).[2]

EDCs can interfere with the body's endocrine system by mimicking, blocking, or altering the production and metabolism of natural hormones.[2] Key targets of these compounds are often nuclear receptors, such as the estrogen receptor (ER) and thyroid hormone receptor (TR).[5] The interaction of plasticizers with these receptors can lead to a cascade of downstream effects, potentially impacting reproductive health, development, and metabolism.

Based on the known mechanisms of related plasticizers, a plausible signaling pathway for the endocrine-disrupting effects of this compound can be hypothesized. This involves the binding of the compound or its metabolites to nuclear receptors, leading to the modulation of gene expression.

Applications

This compound and its hydrogenated analog, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, are primarily used as plasticizers for polymers, particularly polyvinyl chloride (PVC).[6] These additives increase the flexibility and durability of the plastic material.

Conclusion

This technical guide has summarized the key chemical and physical properties, a general synthesis protocol, and potential biological activities of this compound. For researchers and professionals in drug development, understanding the chemical nature and potential endocrine-disrupting properties of such compounds is crucial, especially when considering their presence as excipients or contaminants. Further research is warranted to fully elucidate the specific biological mechanisms and toxicological profile of this particular dicarboxylate.

References

- 1. This compound [webbook.nist.gov]

- 2. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Effects of plasticizers and their mixtures on estrogen receptor and thyroid hormone functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]

Technical Guide: Physical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is a chemical compound utilized primarily as a plasticizer. This technical guide provides a summary of its known physical properties. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also outlines standardized experimental protocols for determining key physical characteristics, drawing from internationally recognized guidelines.

Core Physical Properties

The following table summarizes the available physical and chemical data for this compound. It is important to note the distinction between this compound and its saturated analog, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, as their properties differ.

| Property | Value | Test Method Reference |

| Molecular Formula | C24H42O4 | - |

| Molecular Weight | 394.60 g/mol [1][2] | - |

| CAS Number | 2915-49-3[1][2] | - |

| Physical State | Liquid (at 20°C) | Visual Inspection |

| Appearance | Colorless to Almost Colorless Clear Liquid | Visual Inspection |

| Purity | >97.0% (GC) | Gas Chromatography (GC) |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | - |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of liquid chemical compounds, based on OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for the generation of reliable and reproducible data.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Heating bath (e.g., oil bath)

-

Boiling flask with a side arm

-

Thermometer with appropriate range and calibration

-

Condenser

-

Pressure measurement device (barometer)

Procedure:

-

A sample of the substance is placed in the boiling flask.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser.

-

The ambient atmospheric pressure is recorded.

-

If the determination is not made at standard atmospheric pressure (101.325 kPa), a pressure correction can be applied using the Sidney-Young equation.

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The pycnometer is cleaned, dried, and weighed accurately.

-

The pycnometer is filled with the test substance, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.

-

The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed accurately.

-

The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

Determination of Dynamic Viscosity

Principle: Viscosity is a measure of a fluid's resistance to flow.

Apparatus:

-

Rotational viscometer or a capillary viscometer

-

Constant temperature bath

Procedure (using a Rotational Viscometer):

-

The viscometer is calibrated according to the manufacturer's instructions.

-

The sample is placed in the sample holder, and the spindle is immersed in the liquid.

-

The sample is allowed to reach thermal equilibrium in the constant temperature bath.

-

The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

The dynamic viscosity is calculated from the torque, the speed of rotation, and the dimensions of the spindle and sample holder.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization of a chemical substance's physical properties.

Caption: Workflow for Physical Property Characterization.

References

"Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" boiling point

An In-depth Technical Guide on the Physicochemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information for experimental and developmental purposes. This document includes a summary of quantitative data, a detailed experimental protocol for boiling point determination, and a visualization of a relevant biological pathway associated with this class of compounds.

Physicochemical Properties

Table 1: Summary of Physicochemical Data for Cyclohexene Dicarboxylate Esters

| Property | Value | Compound | Notes |

| Boiling Point | 463.9°C (Predicted) | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | At 760 mmHg.[3] |

| Molecular Formula | C24H42O4 | This compound | - |

| Molecular Weight | 394.60 g/mol | This compound | [1] |

| Density | 0.959 g/cm³ | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | - |

Experimental Protocol: Boiling Point Determination by Thiele Tube Method

The following protocol details a standard laboratory procedure for the determination of the boiling point of a high-boiling liquid like this compound using the Thiele tube method. This method is suitable for small sample volumes.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] In this method, a small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid is heated past its boiling point, the air trapped in the capillary tube expands and escapes, producing a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. When the external pressure equals the vapor pressure of the liquid, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.[4]

Apparatus and Materials:

-

Thiele tube

-

High-temperature thermometer (-10 to 400°C range)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tubes (sealed at one end)

-

Mineral oil or other suitable high-boiling heat-transfer fluid

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.

-

Capillary Tube Insertion: Place a capillary tube (sealed end up) inside the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a small rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[4] The sample in the test tube should be fully immersed in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7] The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[4][7] Record this temperature.

-

Pressure Correction (Optional but Recommended): Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.

Associated Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Plasticizers, including cyclohexane dicarboxylates, have been studied for their potential biological activities, including effects on metabolic pathways.[8] One of the key signaling pathways that can be affected by this class of compounds is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism.[8] The diagram below illustrates a simplified workflow of PPAR activation by a ligand, such as a plasticizer metabolite.

Caption: PPAR signaling pathway activation by a ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 2915-49-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Boiling Points [thecatalyst.org]

- 8. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Density of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (CAS No. 2915-49-3) is a complex organic molecule with the chemical formula C₂₄H₄₂O₄. Structurally, it is the diester of 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. This compound is primarily utilized as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to improve its flexibility, workability, and distensibility. Understanding its physical properties, such as density, is crucial for its application in material science, for quality control, and in theoretical modeling of its behavior in various matrices. This guide provides an in-depth overview of the density of this compound and the experimental protocols for its determination.

Physical and Chemical Properties

The density of a substance is a fundamental physical property, defined as its mass per unit volume. For liquids, it is typically expressed in grams per cubic centimeter (g/cm³) or kilograms per cubic meter ( kg/m ³). The density of this compound, along with other key identifiers, is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2915-49-3 | |

| Molecular Formula | C₂₄H₄₂O₄ | |

| Molecular Weight | 394.59 g/mol | |

| Density | 0.97 g/cm³ | |

| Physical State | Liquid | |

| Synonyms | 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester |

Note: The density value is reported by a chemical supplier. Independent verification through the experimental methods described below is recommended for critical applications.

Experimental Protocols for Density Determination

The density of a liquid can be determined with high precision using several established methods. The choice of method may depend on the required accuracy, the sample volume available, and the equipment at hand. Two common and reliable methods are the pycnometer method and the oscillating U-tube method.

Pycnometer Method

The pycnometer method is a gravimetric method that provides high accuracy and is considered a primary technique for density determination.[1] It relies on accurately determining the mass of a precisely known volume of the liquid.[2]

Principle: A pycnometer is a glass flask with a precisely determined volume.[2] By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube.

-

Analytical balance (with a readability of at least 0.1 mg).

-

Thermostatic bath to maintain a constant temperature.

-

Syringes and pipettes for liquid handling.

-

Cleaning solvents (e.g., acetone, ethanol) and deionized water.

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with appropriate solvents and then with deionized water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer (m₀): Carefully weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass.

-

Calibration with Reference Liquid (Water):

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.

-

Once equilibrated, carefully dry the exterior of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₁).

-

-

Density Determination of the Sample Liquid:

-

Empty and dry the pycnometer as in step 1.

-

Fill the pycnometer with the sample liquid, this compound, following the same procedure as for water.

-

Equilibrate the filled pycnometer in the thermostatic bath at the same temperature used for the water calibration.

-

Dry the exterior and weigh the pycnometer filled with the sample liquid. Record this mass (m₂).

-

Calculations:

-

Volume of the Pycnometer (V):

-

Mass of water (m_water) = m₁ - m₀

-

Density of water (ρ_water) at the measurement temperature should be obtained from standard tables.

-

Volume of the pycnometer (V) = m_water / ρ_water

-

-

Density of the Sample Liquid (ρ_sample):

-

Mass of the sample (m_sample) = m₂ - m₀

-

Density of the sample (ρ_sample) = m_sample / V

-

Oscillating U-tube Method

Modern digital density meters predominantly use the oscillating U-tube principle.[3][4] This method is fast, requires a small sample volume, and provides high precision.

Principle: A U-shaped borosilicate glass tube is electronically excited to oscillate at its natural frequency.[3] This frequency is dependent on the total mass of the tube and its contents. When the tube is filled with a sample, the oscillation frequency changes. The density of the sample is directly related to the period of oscillation.[3]

Apparatus:

-

Digital density meter with an oscillating U-tube.

-

Syringe for sample injection.

-

Waste container.

-

Cleaning solvents and deionized water.

Procedure:

-

Calibration: Before measurement, the instrument is calibrated using at least two standards of known density, typically dry air and deionized water. The instrument's software uses these reference points to determine the constants for the density calculation.

-

Sample Injection: A small volume of the sample, this compound, is injected into the U-tube using a syringe. Care must be taken to avoid the introduction of air bubbles, which would lead to inaccurate results.

-

Measurement: The instrument automatically oscillates the U-tube and measures the period of oscillation. An integrated Peltier thermostat maintains the sample at a precise, user-defined temperature.

-

Data Readout: The density of the sample is calculated by the instrument's microprocessor and displayed directly on the screen.

Calculations: The relationship between the oscillation period (T) and the density (ρ) of the sample is given by the formula: ρ = A * T² - B Where A and B are instrument-specific constants determined during calibration.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the density of a liquid using the pycnometer method.

References

An In-depth Technical Guide to the Synonyms of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the synonyms and nomenclature for the chemical compound identified by the CAS Registry Number 2915-49-3. This document is intended for researchers, scientists, and professionals in drug development who require precise identification of this substance.

Nomenclature and Identification

The compound with the molecular formula C24H42O4 is a diester of 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol.[1] Due to the complexity of its structure, it is referred to by several systematic and common names. Understanding these synonyms is crucial for accurate literature searches and unambiguous communication in scientific and regulatory contexts.

Data Presentation: Synonyms and Identifiers

The following table summarizes the primary synonyms and associated identifiers for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate.

| Synonym | CAS Registry Number | Molecular Formula | Molecular Weight | IUPAC Standard InChIKey |

| This compound | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |

| 4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |

| Dioctyl 4-Cyclohexene-1,2-dicarboxylate | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |

| 4-Cyclohexene-1,2-dicarboxylic Acid Bis(2-ethylhexyl) Ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |

| cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |

Sources:[1]

Experimental Protocols

The identification and confirmation of this compound and its synonyms are typically achieved through standard analytical chemistry techniques. While specific experimental protocols are proprietary to the conducting laboratory, the general methodologies are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Detection and Fragmentation: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Analysis: The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, is compared against a reference library (e.g., NIST) to confirm the identity of the compound.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation: The liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Analysis: The prepared sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths.

-

Interpretation: The resulting IR spectrum shows absorption bands corresponding to specific functional groups within the molecule. For this compound, characteristic peaks for the ester carbonyl (C=O) and C-O bonds would be prominent.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3).

-

Analysis: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The instrument detects the resonance of atomic nuclei (typically ¹H and ¹³C).

-

Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure, allowing for unambiguous identification of the compound and its isomeric form.

Mandatory Visualization: Nomenclature Derivation

The following diagram illustrates the logical relationship between the core chemical structure and the generation of its various synonyms.

Caption: Logical derivation of synonyms from the core acid and alcohol components.

References

Navigating the Landscape of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical identity, properties, and available data for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. While in-depth experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of its known characteristics and draws comparisons with its structurally related and more extensively studied analog, Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH), to offer a broader toxicological and safety context.

IUPAC Name and Chemical Identity

The unambiguous identification of a chemical substance is paramount for scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name this compound is 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate .[1]

Synonyms for this compound include:

-

4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester[2]

-

cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester[2]

-

4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester

-

Dioctyl 4-Cyclohexene-1,2-dicarboxylate

-

4-Cyclohexene-1,2-dicarboxylic Acid Bis(2-ethylhexyl) Ester

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Registry Number | 2915-49-3 | [2] |

| Molecular Formula | C₂₄H₄₂O₄ | [2] |

| Molecular Weight | 394.5879 g/mol | [2] |

| Appearance | White to light yellow powder to crystal | MySkinRecipes |

| Purity | ≥97% | MySkinRecipes |

| IUPAC Standard InChI | InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 | [2] |

| IUPAC Standard InChIKey | SVVBLKNHJWTATO-UHFFFAOYSA-N | [2] |

Synthesis Pathway

References

An In-depth Technical Guide to the Health and Safety of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Synonyms: Dioctyl 4-cyclohexene-1,2-dicarboxylate (DOTH); 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester CAS Number: 2915-49-3

This technical guide provides a comprehensive overview of the available health and safety information for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. The information is compiled for researchers, scientists, and drug development professionals, focusing on key toxicological endpoints and the methodologies of the studies performed.

While several key toxicological studies have been conducted on this substance, particularly in Japan, the detailed quantitative results of these studies are not widely available in the public domain. The general consensus from the available information is a low toxicity profile for this compound.

Data Presentation

The following tables summarize the status of quantitative data for key toxicological endpoints.

Table 1: Acute and Repeated Dose Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Not specified | Oral | No publicly available data | - |

| Repeated Dose Toxicity (28-day) | Rat | Oral (dietary) | NOAEL not publicly available | [1] |

Table 2: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA1535, TA1537, TA98, TA100 and E. coli WP2 uvrA pKM101 | With and without S9 mix | Negative[1] | [1] |

| In Vitro Mammalian Chromosomal Aberration Test | Not specified | With and without S9 mix | Negative[1] | [1] |

Table 3: Reproductive and Developmental Toxicity Data

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test | Rat | Oral (dietary) | Minimal toxicity reported[1] | Not publicly available | [1] |

Experimental Protocols

The following sections detail the likely methodologies for the key experiments that have been conducted on this compound, based on the OECD guidelines referenced in the available documentation.[1] These studies were reportedly conducted by the BoZo Research Center in Japan under a commission from the Japanese Ministry of Health, Labour and Welfare (MHLW).[1][2]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as information on its potential effects on male and female reproductive performance such as gonadal function, mating behaviour, conception, development of the conceptus and parturition.

1. Animal Model:

-

Species: Rat (specific strain not publicly available).

-

Age: Young adult, nulliparous, and non-pregnant females.

-

Group Size: Typically 10 males and 10 females per dose group.

2. Dosing:

-

Route of Administration: Oral (dietary).

-

Dose Levels: At least three dose levels and a concurrent control group. The specific dose levels used for this compound are not publicly available.

-

Duration: Males are dosed for a minimum of 28 days. Females are dosed throughout the study, including a 14-day pre-mating period, mating, gestation, and lactation until day 4 post-partum.

3. Observations and Examinations:

-

General Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Recorded weekly.

-

Haematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of key parameters.

-

Reproductive and Developmental Parameters:

-

Mating and fertility indices.

-

Gestation length.

-

Parturition observations.

-

Litter size, pup viability, and pup weights.

-

-

Pathology: Gross necropsy of all adult animals. Histopathological examination of reproductive organs and target tissues.

Bacterial Reverse Mutation Assay (OECD Guideline 471)

This assay is used to detect gene mutations induced by the test substance.

1. Test System:

-

Bacterial Strains: Salmonella typhimurium strains TA1535, TA1537, TA98, and TA100, and Escherichia coli strain WP2 uvrA pKM101.[1] These strains are designed to detect various types of point mutations.

2. Metabolic Activation:

-

System: The assay is performed both in the presence and absence of an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

3. Methodology:

-

Plate Incorporation Method or Pre-incubation Method: The test substance, bacteria, and (if applicable) S9 mix are combined and plated on a minimal agar medium.

-

Dose Levels: A range of concentrations of the test substance are used, including a vehicle control and positive controls.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

1. Cell Cultures:

-

Cell Lines or Primary Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary lymphocyte cultures are used.

2. Metabolic Activation:

-

System: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.

3. Methodology:

-

Treatment: Cell cultures are exposed to the test substance at various concentrations for a defined period.

-

Harvesting: After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and processed for chromosome analysis.

-

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, deletions, exchanges).

-

Evaluation: The frequency of aberrant cells and the number and type of aberrations are recorded. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.

Mandatory Visualization

As there is no publicly available information on specific signaling pathways affected by this compound, the following diagram illustrates a generalized workflow for the toxicological safety assessment of a chemical substance, based on the types of studies that were conducted for this compound.

Caption: Generalized workflow for chemical safety assessment.

References

The Environmental Fate of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is a synthetic chemical compound with limited publicly available data regarding its environmental fate and ecotoxicological profile. This technical guide synthesizes the current, albeit sparse, knowledge base on this specific chemical isomer (CAS RN: 2915-49-3). Due to the significant data gaps, this document also provides context by examining the environmental behavior of related compounds, such as its 1,4-isomer, and other well-studied plasticizers. Furthermore, it outlines standard experimental protocols for assessing the environmental fate of such substances and proposes a hypothetical metabolic pathway based on the microbial degradation of cyclohexane carboxylates. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and environmental science, highlighting critical areas for future investigation.

Introduction

This compound is a diester with a cyclohexane backbone. While its specific applications are not widely documented, related compounds are utilized as plasticizers. Understanding the environmental fate of such chemicals is crucial for assessing their potential risks to ecosystems and human health. This document provides a comprehensive overview of the known properties and the significant knowledge gaps concerning the environmental persistence, degradation, and bioaccumulation potential of this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound (CAS RN: 2915-49-3) is limited. A Safety Data Sheet (SDS) provides the following information[1]:

| Property | Value | Reference |

| Chemical Formula | C₂₄H₄₂O₄ | [1] |

| Molecular Weight | 394.60 g/mol | [1] |

| Physical State | Liquid (at 20°C) | [1] |

| Appearance | Clear, Colorless to Almost Colorless | [1] |

| Relative Density | 0.97 | [1] |

| Water Solubility | No data available | [1] |

| Log Pow (Octanol-Water Partition Coefficient) | No data available | [1] |

| Vapor Pressure | No data available | [1] |

Note: The lack of data for key parameters such as water solubility and Log Pow significantly hinders the prediction of its environmental distribution and bioaccumulation potential.

Environmental Fate

There is a significant lack of empirical data on the environmental fate of this compound. The following sections discuss the expected environmental behavior based on its chemical structure and information available for related compounds.

Abiotic Degradation

Hydrolysis: As an ester, this compound may undergo hydrolysis under acidic or alkaline conditions, breaking down into 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. However, no experimental data on its hydrolysis rate is currently available[1].

Photodegradation: The potential for photodegradation in the atmosphere or surface waters is unknown, as no studies have been identified[1].

Biodegradation

No specific studies on the biodegradation of this compound were found. However, the biodegradation of the structurally related cyclohexane carboxylates has been studied in various microorganisms. These studies can provide insights into a potential metabolic pathway.

The proposed initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the ester bonds by esterases, releasing 2-ethylhexanol and 4-cyclohexene-1,2-dicarboxylic acid. The resulting dicarboxylic acid would then be further metabolized. Studies on the anaerobic degradation of cyclohexane carboxylate in denitrifying bacteria and the photosynthetic bacterium Rhodopseudomonas palustris have identified pathways involving the activation of the carboxyl group to a CoA-thioester, followed by dehydrogenation and ring cleavage[2][3][4]. Aerobic degradation pathways for cyclohexane carboxylate have also been proposed, involving hydroxylation and subsequent ring cleavage[5].

Bioaccumulation

There is no available data on the bioaccumulation potential of this compound[1]. The European Food Safety Authority (EFSA) has noted uncertainty regarding the potential for accumulation in humans for the related 1,4-isomer, DEHCH[6]. Without an experimentally determined octanol-water partition coefficient (Log Pow), it is difficult to predict its tendency to accumulate in fatty tissues of organisms.

Ecotoxicity

No ecotoxicity data for this compound is available. The Safety Data Sheet for this compound does not provide any information on its acute or chronic toxicity to aquatic or terrestrial organisms[1]. For the related 1,4-isomer (DEHCH), long-term toxicity studies in rats have been conducted to assess its safety as a plasticizer alternative[7][8].

Experimental Protocols

Given the absence of specific experimental data for this compound, this section outlines standard methodologies that would be employed to determine its environmental fate.

Biodegradation Testing

Standardized protocols from organizations like the OECD and ASTM are typically used to assess biodegradability.

Aerobic Biodegradation in Water:

-

Method: OECD 301: Ready Biodegradability. A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from wastewater treatment plant effluent. The degradation is followed by measuring oxygen consumption or carbon dioxide evolution over 28 days.

-

Analysis: The percentage of biodegradation is calculated based on the amount of O₂ consumed or CO₂ produced relative to the theoretical maximum.

Aerobic Biodegradation in Soil:

-

Method: OECD 307: Aerobic and Anaerobic Transformation in Soil. The test substance, typically radiolabeled, is applied to a soil sample. The soil is incubated under controlled temperature and moisture conditions.

-

Analysis: The rate of degradation is determined by measuring the evolution of radiolabeled CO₂ and analyzing soil extracts for the parent compound and its transformation products over time.

Anaerobic Biodegradation:

-

Method: OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge. The test substance is incubated with digested sludge in the absence of oxygen.

-

Analysis: Biodegradation is quantified by measuring the production of biogas (methane and carbon dioxide).

Analytical Methods

The quantification of this compound and its degradation products in environmental matrices would typically involve the following steps:

-

Extraction: Solid-phase extraction (SPE) for water samples and solvent extraction for soil and sediment samples.

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of the parent compound and its metabolites.

Visualizations

Proposed Biodegradation Pathway

The following diagram illustrates a hypothetical metabolic pathway for the initial stages of this compound biodegradation based on known microbial degradation of similar structures.

Caption: Hypothetical initial steps in the microbial degradation of this compound.

Experimental Workflow for Biodegradation Assessment

The diagram below outlines a typical experimental workflow for assessing the biodegradation of a chemical substance in an environmental matrix.

Caption: General experimental workflow for assessing the biodegradation of a chemical substance.

Conclusion and Future Directions

The environmental fate and ecotoxicological effects of this compound are largely unknown. The lack of fundamental data on its physicochemical properties, degradability, and bioaccumulation potential represents a significant knowledge gap. This technical guide highlights the urgent need for empirical studies to characterize the environmental behavior of this compound.

Future research should prioritize:

-

Determination of key physicochemical properties: Water solubility, Log Pow, and vapor pressure are essential for environmental modeling.

-

Standardized biodegradation studies: Assessing its "ready" and "inherent" biodegradability in relevant environmental compartments.

-

Hydrolysis and photodegradation studies: Quantifying its stability under various environmental conditions.

-

Bioaccumulation studies: Determining its potential to accumulate in organisms.

-

Ecotoxicity testing: Evaluating its potential adverse effects on a range of trophic levels.

By addressing these research needs, a comprehensive environmental risk assessment for this compound can be conducted, ensuring its safe use and minimizing potential environmental impacts.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]

- 7. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydrogenation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate to synthesize its saturated analogue, Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. This document outlines various catalytic systems, presents quantitative data for catalyst performance, and offers detailed experimental protocols.

Introduction

The hydrogenation of this compound is a critical transformation for producing saturated cyclic esters, which find applications as non-phthalate plasticizers and specialty chemicals. The selection of an appropriate catalyst is paramount to achieving high conversion, selectivity, and efficiency under mild reaction conditions. This document explores the utility of several common heterogeneous hydrogenation catalysts for this purpose.

Catalytic Systems for Hydrogenation

Several catalytic systems are effective for the hydrogenation of unsaturated esters and cyclic compounds. The most relevant for the synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate include:

-

Rhodium-based Catalysts: Supported rhodium catalysts, particularly on alumina (Al₂O₃), are highly effective for the hydrogenation of aromatic and olefinic compounds.[1] They exhibit high activity and can promote cis-selective hydrogenation of aromatic rings.[2][3]

-

Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile and widely used catalyst for the hydrogenation of alkenes and alkynes.[4] It is known for its efficiency and is a staple in many organic synthesis laboratories.

-

Nickel-based Catalysts: Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including unsaturated esters.[5][6] It is often used in industrial-scale hydrogenations.[7]

-

Ruthenium-based Catalysts: Supported ruthenium catalysts have shown excellent performance in the hydrogenation of phthalates to their corresponding cyclohexanedicarboxylates.

Data Presentation: Catalyst Performance in Hydrogenation of Similar Substrates

The following table summarizes the performance of various catalysts in the hydrogenation of structurally similar dialkyl phthalates and other unsaturated esters. This data provides a strong basis for catalyst selection in the synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.

| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 1 wt% Rh/Al-MCF | Dioctyl phthalate (DOP) | 80 | 68 | 1 | 100 | 100 (to DEHHP) | [5] |

| Ni/Montmorillonite-AE | Dioctyl phthalate (DOP) | - | - | - | High activity and stability over 10 cycles | - | |

| Ru nanoclusters/γ-Al₂O₃ | Diisononyl phthalate (DINP) | 140 | ~30 (3 MPa) | - | 100 | 100 (to DINCH) | |

| Raney® Nickel | Ethyl levulinate | Room Temp. | 1 (Ar atm) | 9 | >95 (Yield) | High |

DEHHP: Di(2-ethylhexyl)hexahydrophthalate; DINCH: Diisononyl-cyclohexane-1,2-dicarboxylate

Experimental Protocols

The following are generalized experimental protocols for the hydrogenation of this compound using different catalytic systems. Researchers should optimize these protocols for their specific equipment and desired outcomes.

Protocol 1: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Materials:

-

This compound

-

5% Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (high purity)

-

High-pressure autoclave or a similar hydrogenation apparatus

-

Filtration setup (e.g., Celite® pad)

Procedure:

-

Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.

-

Charging the Reactor: In a glovebox or under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent to the autoclave.

-

Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% of Rh relative to the substrate).

-

Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

-

Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC. The reaction is typically complete within 1-6 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas (balloon or high-pressure source)

-

Round-bottom flask or high-pressure vessel

-

Filtration setup (e.g., syringe filter with PTFE membrane or Celite® pad)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the solvent.

-

Inert Atmosphere: Flush the flask with nitrogen or argon.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 wt% of the substrate).

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For higher pressures, use a high-pressure vessel. Maintain a hydrogen atmosphere with stirring at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a Celite® pad or a syringe filter to remove the Pd/C catalyst.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the hydrogenated product.

Protocol 3: Hydrogenation using Raney® Nickel

Materials:

-

This compound

-

Raney® Nickel (in water or ethanol slurry)

-

Solvent (e.g., ethanol)

-

Hydrogen gas (high-pressure source)

-

High-pressure autoclave

-

Filtration setup

Procedure:

-

Catalyst Preparation: If using a water slurry, carefully decant the water and wash the Raney® Nickel with the reaction solvent (e.g., ethanol) multiple times under an inert atmosphere.

-

Reactor Charging: In an inert atmosphere, add the this compound and the solvent to the autoclave.

-

Catalyst Addition: Add the prepared Raney® Nickel slurry to the reaction mixture.

-

Reaction: Seal the autoclave, purge with nitrogen and then hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the pressure drop or by analyzing aliquots.

-

Work-up: After cooling and venting, carefully open the autoclave under an inert atmosphere.

-

Catalyst Removal: The Raney® Nickel can be separated by decantation or filtration. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.

-

Product Isolation: Evaporate the solvent from the filtrate to obtain the product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 4. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]

- 5. Hydrogenation of dioctyl phthalate over a Rh-supported Al modified mesocellular foam catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) as a PVC Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, commonly known as DEHCH, is a non-phthalate plasticizer designed as a safer and more environmentally friendly alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP or DOP).[1] DEHCH is a clear, colorless, and nearly odorless liquid that offers excellent compatibility with polyvinyl chloride (PVC), making it suitable for a wide range of flexible PVC applications.[2] Its low volatility and minimal migration characteristics are particularly advantageous in sensitive applications such as medical devices, food contact materials, and children's toys, where patient and consumer safety is paramount.[1]

These application notes provide a comprehensive overview of DEHCH's properties, performance data in PVC formulations, and detailed protocols for its evaluation. The information is intended to assist researchers and professionals in assessing and utilizing DEHCH as a high-performance, safer alternative to traditional phthalate plasticizers.

Chemical and Physical Properties

DEHCH is characterized by its high purity and stability. A summary of its key physical and chemical properties is presented in Table 1, with a comparison to other common plasticizers.

Table 1: Physical and Chemical Properties of DEHCH and Other Plasticizers

| Property | DEHCH | DOP (DEHP) | DINP | DOTP | Test Method |

| Chemical Formula | C24H42O4 | C24H38O4 | C26H42O4 | C24H38O4 | - |

| Molecular Weight ( g/mol ) | 394.59[3] | 390.56 | 418.6 | 390.56 | - |

| CAS Number | 2915-49-3[3] | 117-81-7 | 28553-12-0 | 6422-86-2 | - |

| Appearance | Clear, colorless liquid[2] | Colorless, viscous liquid | Clear, colorless liquid | Clear, oily liquid | Visual |

| Dynamic Viscosity (20°C, mPa·s) | 30-45[4] | ~80 | ~97 | ~63 | JIS K-6751 |

| Specific Gravity (20°C/20°C) | 0.956 ± 0.003[4] | ~0.985 | ~0.972 | ~0.984 | JIS K-6751 |

| Acid Value (mg KOH/g) | ≤ 0.15[4] | ≤ 0.01 | ≤ 0.01 | ≤ 0.01 | JIS K-6751 |

| Volatile Content (wt%) | ≤ 0.15[4] | ≤ 0.2 | ≤ 0.3 | ≤ 0.1 | - |

Performance in PVC Formulations

DEHCH imparts excellent mechanical properties to PVC, including flexibility, durability, and good weather resistance.[5] Its performance is comparable, and in some aspects superior, to traditional phthalate plasticizers.

Table 2: Performance Comparison of DEHCH in a Standard PVC Formulation

| Property | DEHCH | DOP | DOTP | DINCH | Test Method |

| Hardness (Shore A, 10 sec) | 79.2 | 78.5 | 82.1 | 82.0 | ASTM D2240 |

| Tensile Strength ( kg/cm ²) | 179 | 181 | 193 | 180 | ASTM D638 |

| Migration (wt%) | 0.07 | 0.04 | 0.71 | 0.20 | ISO 177 |

| Brittleness Temperature (°C) | -33.4 | -31.4 | -32.2 | -33.4 | ASTM D746 |

| Weathering Property | Good | Normal | Bad | Good | ASTM G-154 |

| Formulation (phr): PVC 100, Ba/Zn Stabilizer 2.0, ESO 2.0, Lubricant 0.5, Plasticizer 50. |

Synthesis of this compound

DEHCH is synthesized through the esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with 2-ethylhexanol. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. The process involves heating the reactants and removing the water byproduct to drive the reaction to completion.[6]

Caption: Synthesis of DEHCH via esterification.

Experimental Protocols

The following protocols are provided as a guideline for the evaluation of DEHCH in PVC formulations. These are based on standard industry test methods.

Preparation of Plasticized PVC Samples

This protocol outlines the preparation of PVC sheets for subsequent mechanical and migration testing.

Caption: Workflow for PVC sample preparation.

Protocol:

-

Dry Blending:

-

Accurately weigh PVC resin, DEHCH, heat stabilizer (e.g., Ca/Zn stearate), and any other additives according to the desired formulation (e.g., parts per hundred resin - phr).

-

Combine the components in a high-speed laboratory mixer.

-

Mix at a speed that generates frictional heat, typically until a temperature of 100-120°C is reached, to ensure uniform dispersion of the additives.

-

Cool the resulting dry blend to room temperature.

-

-

Milling:

-

Set the temperature of a two-roll mill to approximately 160-170°C.

-

Gradually add the dry blend to the nip of the rolls.

-

Continuously cut and fold the molten PVC sheet on the mill for 5-10 minutes to ensure complete gelation and homogenization.

-

-

Compression Molding:

-

Cut the milled PVC sheet into pieces suitable for the mold size.

-

Place the pieces into a picture-frame mold of the desired thickness (e.g., 2 mm).

-

Position the mold in a compression molding press preheated to 170-180°C.

-

Apply a low pressure for a few minutes to allow the PVC to flow and fill the mold (pre-heating).

-

Increase the pressure to approximately 10-15 MPa and maintain for 5-10 minutes.

-

Cool the mold under pressure to below 50°C before removing the molded PVC sheet.

-

-

Conditioning:

-

Cut the required test specimens from the molded sheet.

-

Condition the specimens according to ASTM D618, Procedure A: 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

-

Hardness Testing (Shore A)

This protocol is based on the ASTM D2240 standard for determining the indentation hardness of plasticized PVC.[7][8][9]

Protocol:

-

Apparatus: A Shore A durometer.

-

Specimen: A flat section of the conditioned PVC sample with a minimum thickness of 6 mm (multiple layers can be stacked if necessary).[7]

-

Procedure:

-

Place the specimen on a hard, flat surface.

-

Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.

-

Apply the presser foot to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.

-

Read the hardness value on the durometer dial within 1 second of firm contact.

-

Take at least five measurements at different positions on the specimen, at least 6 mm apart.

-

-

Reporting: Report the median of the measurements as the Shore A hardness.

Tensile Properties Testing

This protocol follows the ASTM D638 standard to determine the tensile strength and elongation at break of the plasticized PVC.

Protocol:

-

Apparatus: A universal testing machine (UTM) with suitable grips and an extensometer.

-

Specimen: Die-cut dumbbell-shaped specimens (Type IV is common for flexible PVC) from the conditioned sheet.

-

Procedure:

-

Measure the width and thickness of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

-

Attach the extensometer to the gage length of the specimen.

-

Set the crosshead speed (e.g., 500 mm/min for flexible PVC).

-

Start the test and record the load and extension data until the specimen ruptures.

-

-

Calculations and Reporting:

-

Tensile Strength: The maximum stress applied during the test (Maximum Load / Original Cross-Sectional Area).

-

Elongation at Break: The strain at which the specimen ruptures, expressed as a percentage of the original gage length.

-

Report the average and standard deviation for at least five specimens.

-

Plasticizer Migration Testing

This protocol is based on the ISO 177 standard to assess the migration of DEHCH from the PVC matrix.[3][6]

Caption: Workflow for ISO 177 migration testing.

Protocol:

-

Apparatus: Analytical balance, circulating air oven, glass plates, and a weight (e.g., 5 kg).

-

Materials: Conditioned PVC test specimens (50 mm diameter discs), absorbent material (e.g., standard rubber or polyethylene discs).

-

Procedure:

-

Weigh the PVC test disc (W1) and two absorbent discs (W2 and W3) accurately.

-

Create a "sandwich" by placing the PVC disc between the two absorbent discs.

-

Place the sandwich assembly between two clean glass plates.

-

Apply a 5 kg weight on top of the glass plates to ensure intimate contact.

-

Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After the test period, remove the assembly from the oven and allow it to cool to room temperature.

-

Disassemble the sandwich and re-weigh the PVC disc (W4) and the two absorbent discs (W5 and W6).

-

-

Calculation and Reporting:

-

Migration from PVC (Weight Loss): (W1 - W4) / W1 * 100%

-

Migration into Absorbent Discs (Weight Gain): ((W5 + W6) - (W2 + W3)) / W1 * 100%

-

Report the migration as the percentage weight loss from the PVC specimen.

-

Toxicological Profile and Safety

A significant driver for the adoption of DEHCH is its favorable toxicological profile compared to certain ortho-phthalates. Traditional plasticizers like DEHP have been identified as endocrine disruptors and are associated with reproductive and developmental toxicity.[1] In contrast, DEHCH is not classified as a phthalate and has undergone extensive testing, demonstrating a much higher safety margin. It does not exhibit the endocrine-disrupting effects associated with DEHP. This makes DEHCH a preferred choice for applications with direct human contact.

Caption: Toxicological profile comparison.

Conclusion

This compound (DEHCH) is a high-performance, non-phthalate plasticizer that serves as an excellent alternative to traditional ortho-phthalates in flexible PVC applications. Its strong performance characteristics, coupled with a superior safety and toxicological profile, make it an ideal choice for researchers, scientists, and drug development professionals working with PVC in sensitive applications. The protocols outlined in this document provide a standardized framework for the evaluation and implementation of DEHCH in various research and development settings.

References

- 1. sas.upenn.edu [sas.upenn.edu]

- 2. This compound [webbook.nist.gov]

- 3. 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | C24H42O4 | CID 520413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Chemicals & Bioreagents : this compound, 25g, [Purity: >97.0%(GC)] [order.apicalscientific.com]

Application Notes and Protocols: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate Isomers in Food Packaging

A Note on Chemical Specificity: Initial research indicates that "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" is not commonly utilized in food packaging materials. The predominant and regulated plasticizers with similar nomenclature are its hydrogenated analogs: bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) and bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) . This document will focus on these two isomers, which are approved for food contact applications and are of significant interest to researchers and industry professionals.

Application Notes

1. Introduction

Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate and its 1,2-isomer are non-phthalate plasticizers used as alternatives to traditional phthalates in various polymer applications, most notably in flexible polyvinyl chloride (PVC) for food packaging.[1][2] Their favorable toxicological profile and low migration potential make them suitable for use in materials that come into contact with food.[2][3]

2. Functional Role in Food Packaging

DEHCH isomers are incorporated into PVC formulations to increase flexibility, durability, and workability.[1] As plasticizers, they reduce the intermolecular forces between the polymer chains, resulting in a softer and more pliable material ideal for applications such as:

-

Flexible PVC films and wraps

-

Gaskets and seals for food containers

-

Tubing for food and beverage transfer

3. Regulatory Status and Safety Profile

The European Food Safety Authority (EFSA) has assessed the safety of bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate for use in food contact materials.[3] It is authorized for use in PVC at concentrations up to 25% by weight for contact with aqueous, acidic, and low-alcohol foods.[3][4]

Key toxicological findings from the EFSA assessment include:

-

Genotoxicity: The substance does not raise a concern for genotoxicity.[3]

-

Toxicity Studies: In repeated dose toxicity studies, no adverse effects were observed up to the highest tested dose of 1000 mg/kg of body weight per day.[3]

4. Quantitative Data Summary

A summary of the key quantitative parameters for the use of bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate in food packaging is presented in the table below.

| Parameter | Value | Reference |

| Maximum Permitted Concentration in PVC | 25% w/w | [3][4] |

| Specific Migration Limit (SML) | 0.050 mg/kg of food | [3][4] |

| Observed Migration Levels in Studies | Up to 0.034 mg/kg of food | [3] |

| Food Simulants for Testing | Simulant A (10% ethanol), Simulant B (3% acetic acid) | [3] |

Experimental Protocols

Protocol 1: Determination of Specific Migration of DEHCH from PVC Film into Food Simulants

This protocol outlines the methodology for quantifying the migration of DEHCH from a PVC food packaging film into food simulants, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

-

PVC film sample containing DEHCH

-

Food Simulant A: 10% (v/v) ethanol in deionized water

-

Food Simulant B: 3% (w/v) acetic acid in deionized water

-

DEHCH analytical standard (purity >98%)

-

Internal Standard (e.g., Di-n-heptyl phthalate)

-

n-Hexane (analytical grade)

-

Anhydrous sodium sulfate

-

Glass migration cells

-

Incubator

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

2. Migration Test Procedure

-

Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).

-

Clean the specimens by gently wiping them with a lint-free cloth soaked in ethanol, followed by rinsing with deionized water and air-drying.

-

Place the test specimen in a glass migration cell.

-

Fill the migration cell with a known volume of the pre-heated food simulant (e.g., 100 mL for a 1 dm² sample to achieve a 6 dm²/L surface area to volume ratio).

-

Seal the migration cell and place it in an incubator at the specified test conditions (e.g., 40°C for 10 days for long-term storage at room temperature).

-

At the end of the incubation period, remove the cell from the incubator and allow it to cool to room temperature.

-

Remove the PVC film from the simulant. The simulant is now ready for extraction and analysis.

3. Sample Preparation and Extraction

-

Transfer a known aliquot of the food simulant (e.g., 50 mL) into a separatory funnel.

-

Spike the simulant with a known amount of the internal standard.

-

Add 20 mL of n-hexane to the separatory funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (n-hexane) layer.

-

Repeat the extraction with another 20 mL of n-hexane.

-